N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine

Fluorescence Spectroscopy Bioconjugation Multicolor Imaging

N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine is a synthetic hybrid molecule that fuses the 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) fluorophore with an N-methylglycine (sarcosine) moiety via a propanoyl linker. This architecture places it within the broader class of coumarin-based fluorescent probes and substrates, which are valued for their ultraviolet-excitable blue fluorescence and are employed extensively in enzyme activity assays, bioconjugation, and live-cell imaging.

Molecular Formula C16H17NO6
Molecular Weight 319.31 g/mol
Cat. No. B12189318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine
Molecular FormulaC16H17NO6
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2)O)CCC(=O)N(C)CC(=O)O
InChIInChI=1S/C16H17NO6/c1-9-11-4-3-10(18)7-13(11)23-16(22)12(9)5-6-14(19)17(2)8-15(20)21/h3-4,7,18H,5-6,8H2,1-2H3,(H,20,21)
InChIKeyVFQUBTHNAUFREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine: A Coumarin–Glycine Hybrid Fluorophore for Biochemical Assays


N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine is a synthetic hybrid molecule that fuses the 7-hydroxy-4-methylcoumarin (4-methylumbelliferone) fluorophore with an N-methylglycine (sarcosine) moiety via a propanoyl linker . This architecture places it within the broader class of coumarin-based fluorescent probes and substrates, which are valued for their ultraviolet-excitable blue fluorescence and are employed extensively in enzyme activity assays, bioconjugation, and live-cell imaging [1]. The compound's core fluorophore, 7-hydroxy-4-methylcoumarin, exhibits a fluorescence quantum yield of approximately 0.63 and a pKa near 7.8, rendering its emission intensity sensitive to the pH and polarity of the local environment [2]. Unlike simple coumarin dyes, the appended N-methylglycine group may enable direct participation in peptide-mimetic interactions or facilitate orthogonal conjugation strategies.

Why N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine Cannot Be Replaced by Common Coumarin Analogs


Despite sharing the 7-hydroxy-4-methylcoumarin core, the target compound is not functionally interchangeable with common coumarin probes such as 7-methoxycoumarin-4-acetic acid (MCA), 7-amino-4-methylcoumarin (AMC), or their acetic acid derivatives (AMCA). Key differentiators arise from the specific chemical modifications: (1) a 7-hydroxy group that imparts strong pH sensitivity (pKa ≈7.8) , unlike the pH-insensitive 7-methoxy (MCA) or 7-amino (AMC) variants; (2) a C3-propanoyl linker, which alters both the spatial relationship to a conjugated biomolecule and the electronic properties of the coumarin ring system; and (3) an N-methylglycine cap, which introduces a tertiary amide and a free carboxylic acid, offering unique hydrogen-bonding capacity and conjugation chemistry distinct from the succinimidyl ester activation commonly used for AMCA or Alexa Fluor 350 . These structural features collectively impact fluorescence quantum yield, spectral overlap with quenchers in FRET assays, and the steric compatibility with enzyme active sites in fluorogenic substrate applications. Consequently, substituting the target compound with MCA, AMC, or AMCA without re-validating the assay is likely to alter, if not invalidate, quantitative readouts [1].

Quantitative Evidence Guide: Performance Differentiation of N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine


Fluorescence Excitation/Emission Maxima Relative to AMCA and Alexa Fluor 350 Conjugates

The parent fluorophore 7-hydroxy-4-methylcoumarin displays excitation/emission maxima at 360/447 nm in aqueous solution, which shift to 361/448 nm at pH 9.0 [1]. This represents a red-shift compared to Alexa Fluor 350 conjugates (346/442 nm) and a blue-shift relative to AMCA conjugates (347/444 nm) [1]. The Alexa Fluor 350 dye is further reported to have higher fluorescence output than AMCA and to be more water-soluble, yielding brighter protein conjugates . While compound-specific spectral data for the target N-methylglycine derivative are not publicly available, the 7-hydroxy substitution is known to produce pH-dependent spectral shifts not observed with the 7-amino or 7-methoxy analogs .

Fluorescence Spectroscopy Bioconjugation Multicolor Imaging

Fluorescence Quantum Yield Advantage Over MCA (7-Methoxycoumarin-4-acetic Acid)

The core fluorophore 7-hydroxy-4-methylcoumarin possesses a quantum yield (Φ) of 0.63 in aqueous solution [1]. In contrast, the widely used FRET donor 7-methoxycoumarin-4-acetic acid (MCA) has a quantum yield of only 0.18 in methanol [2]. While quantum yields are solvent-dependent and may differ when the fluorophore is conjugated to a peptide, the intrinsic ~3.5-fold higher quantum efficiency of the 7-hydroxy-4-methylcoumarin core suggests that the target compound can provide substantially brighter fluorescence signals. In protease substrate applications, a higher quantum yield enables lower enzyme and substrate concentrations, consistent with the finding that ACC (7-amino-4-carbamoylmethylcoumarin), with a ~3-fold higher quantum yield than AMC, permitted significant reductions in reagent usage [3].

Fluorescence Quantum Yield Assay Sensitivity Protease Substrates

pH-Dependent Fluorescence: Differentiation from pH-Insensitive Coumarin Probes

The 7-hydroxy group of the target compound's coumarin core confers a pKa of approximately 7.8, resulting in pH-dependent fluorescence intensity that is strongest under alkaline conditions (pH >8) and substantially weaker at neutral or acidic pH . This property is explicitly absent in 7-methoxycoumarin (MCA) and 7-aminocoumarin (AMC/AMCA) derivatives, which maintain relatively constant fluorescence across the physiological pH range. For example, 7-hydroxy-4-methylcoumarin-3-acetic acid succinimidyl ester (AMCA-H SE) is explicitly marketed as a pH-dependent and environment-sensitive probe, whereas the 7-amino analog AMCA is described as pH-insensitive . The fluorinated analog DiFMU (6,8-difluoro-7-hydroxy-4-methylcoumarin) shifts this pKa to ~4.9, demonstrating superior sensitivity in the pH 5-8 range .

pH Sensitivity Environmental Sensing Fluorogenic Assays

Structural Differentiation via N-Methylglycine Moiety: Conjugation and Binding Implications

The target compound incorporates an N-methylglycine (sarcosine) moiety connected via a tertiary amide to the propanoyl linker . This architecture differs fundamentally from the widely used AMCA or MCA probes, which are typically activated as succinimidyl esters for amine-reactive conjugation [1]. The N-methylglycine unit provides a free carboxylic acid for direct activation or use in solid-phase peptide synthesis, while the N-methyl amide resists hydrolytic degradation better than secondary amides and alters the conformational preferences of any attached peptide chain. Furthermore, the propanoyl linker (3-carbon) spaces the coumarin core further from the conjugation site than the acetyl linkers (2-carbon) found in analogous screening compounds such as N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-N-methylglycine (MW 305) , which can reduce steric hindrance and improve enzyme access to the scissile bond in fluorogenic substrate designs [2].

Bioconjugation Chemistry Peptide Mimetic Enzyme Substrate Design

Application Scenarios for N-[3-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-N-methylglycine


FRET-Based Protease Assays Requiring High Quantum Yield Donors

The ~3.5-fold higher quantum yield of the 7-hydroxy-4-methylcoumarin core compared to MCA makes this compound a strong candidate as a FRET donor in internally quenched peptide substrates. When paired with a DNP or similar quencher, the enhanced brightness enables lower enzyme concentrations and smaller assay volumes while maintaining signal-to-noise ratios comparable to or exceeding those of MCA-based substrates [REFS-3, Section 3, Item 2]. Users seeking to develop high-throughput screens for proteases (e.g., MMPs, caspases, viral proteases) should evaluate this compound as an alternative to MCA-labeled peptides, particularly where substrate consumption or enzyme availability is a limiting factor. Re-validation of Km and kcat is essential due to the linker and fluorophore differences.

pH-Responsive Fluorescent Probe Development for Lysosomal or Endosomal Enzyme Assays

The pH-sensitive 7-hydroxy group (pKa ≈7.8) confers strong fluorescence enhancement under alkaline conditions relative to neutral pH . This property is absent in MCA and AMC probes [REFS-1, Section 3, Item 3], positioning the target compound as a starting scaffold for designing fluorogenic substrates that report on enzyme activity in acidic-to-neutral compartments. For instance, lysosomal cysteine proteases (cathepsins) or endosomal processing enzymes could be monitored with a substrate whose fluorescence is partially quenched at the compartmental pH, becoming detectable only upon cleavage and release of the coumarin moiety into a neutral or alkaline assay buffer.

Multicolor Fluorescence Imaging Requiring Blue Spectral Separation from AMCA or Alexa Fluor 350

The distinct excitation/emission maxima of the 7-hydroxy-4-methylcoumarin core (360/447 nm) relative to AMCA conjugates (347/444 nm) and Alexa Fluor 350 conjugates (346/442 nm) [1] allow this scaffold to serve as a contrasting blue fluorophore in 3- or 4-color imaging panels, with reduced spectral bleed-through into green channels [REFS-2, Section 3, Item 1]. Researchers performing immunofluorescence, in situ hybridization, or neuronal tracing with DAPI, FITC, and Texas Red can incorporate the target compound as a fourth color without requiring custom filter sets beyond standard UV excitation cubes.

Peptide-Mimetic Probe Design Leveraging the N-Methylglycine Moiety

The N-methylglycine (sarcosine) cap provides both a free carboxylate for conjugation and an N-methyl amide that mimics proline-like conformational constraints in peptide chains . This structural feature distinguishes the target compound from simple coumarin-acetic acid labels and may be exploited in designing fluorogenic substrates where the coumarin is positioned at the P' side of the scissile bond. The propanoyl linker further spaces the bulky coumarin from the recognition site, mitigating steric clashes observed with acetyl-linked analogs [REFS-3, Section 3, Item 4]. This scenario is particularly relevant for proteases with deep or narrow active-site clefts.

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